molecular formula C24H20FN3O3S B2375131 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 688356-18-5

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No.: B2375131
CAS No.: 688356-18-5
M. Wt: 449.5
InChI Key: JRFBUPKLUBNBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinazolinone and quinazoline derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .

Scientific Research Applications

Antituberculosis Activity

  • A study investigated derivatives of this compound for their in vitro activity against Mycobacterium tuberculosis. Two compounds showed promising results with minimal inhibitory concentrations (MICs) of 3.2 and 3.5 μM, indicating potential as antituberculosis agents (Selvam et al., 2011).

Antimicrobial Activities

  • A series of related compounds demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria. This suggests their potential use in treating bacterial infections (Alagarsamy et al., 2016).

Antiviral Properties

  • Novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, were evaluated for their antiviral activity against a range of respiratory and biodefense viruses. Some compounds showed promising results, especially against avian influenza (H5N1) and other viruses (Selvam et al., 2007).

Anti-Inflammatory Activity

  • Research on derivatives of this compound demonstrated significant anti-inflammatory effects. One compound, in particular, showed remarkable activity in a carrageenan-induced paw edema test, suggesting potential applications in treating inflammation (Karande et al., 2017).

Antioxidant and Antibacterial Properties

  • A study synthesized and characterized a novel series of compounds, which exhibited high antioxidant and antibacterial activities. This indicates the compound's potential as an antioxidant agent (Sarac et al., 2020).

Cytotoxicity and Anticancer Activity

  • Compounds derived from this chemical structure were evaluated for their potential cytotoxicity and anticancer activity. Some showed significant anticancer activities against specific cell lines, indicating their potential use in cancer therapy (Nowak et al., 2015).

Future Directions

Quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, the future directions of research on “2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone” and similar compounds may focus on these areas.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c1-30-18-11-17(12-19(13-18)31-2)26-23-20-5-3-4-6-21(20)27-24(28-23)32-14-22(29)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBUPKLUBNBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.